4-(4-Ethoxyphenyl)butan-2-one
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Overview
Description
4-(4-Ethoxyphenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the alkylation of 4-ethoxyacetophenone with a suitable alkylating agent, such as butyl bromide, in the presence of a strong base like potassium tert-butoxide. This reaction is usually performed in an aprotic solvent like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the ethoxy group with a different alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in DMSO.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)butan-2-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, disrupting essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-butan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenyl)-butan-2-one: Contains a hydroxy group instead of an ethoxy group.
4-(4-Methylphenyl)-butan-2-one: Features a methyl group instead of an ethoxy group.
Uniqueness
4-(4-Ethoxyphenyl)butan-2-one is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUKJAPIAJNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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